Comparative Lipophilicity: LogP Value Distinguishes 4-Methoxy-N-(4-methylphenyl)benzamide from Key Benzamide Analogs
The calculated octanol/water partition coefficient (LogP) for 4-methoxy-N-(4-methylphenyl)benzamide is 3.33, which is significantly higher than that of unsubstituted benzamide (LogP = 0.64) and mono-substituted analogs. This demonstrates a quantifiable increase in lipophilicity conferred by the combined para-methoxy and para-methyl substitution [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.33 |
| Comparator Or Baseline | Benzamide (0.64); N-(4-methylphenyl)benzamide (3.32); 4-Methoxy-N-phenylbenzamide (3.02); N-(4-Methoxyphenyl)-4-methylbenzamide (3.64) |
| Quantified Difference | ΔLogP ≈ +2.69 vs. benzamide; ≈ +0.01 vs. N-(4-methylphenyl)benzamide; ≈ +0.31 vs. 4-Methoxy-N-phenylbenzamide |
| Conditions | Calculated property based on molecular structure (ACD/Labs or similar algorithm) |
Why This Matters
Lipophilicity is a critical determinant of solubility, membrane permeability, and non-specific binding; selecting the correct analog with the precise LogP is essential for reproducible assay development and interpreting structure-activity relationships.
- [1] Molbase. 4-methoxy-N-(4-methylphenyl)benzamide. CAS: 39192-94-4. View Source
